HDAC4 Inhibitory Activity: 2-(4-Amino-1H-indol-1-yl)acetic acid vs. Vorinostat (SAHA)
In a fluorogenic HDAC4 inhibition assay, 2-(4-amino-1H-indol-1-yl)acetic acid (ligand CHEMBL5415232) exhibited an IC50 of 2,060 nM (2.06 µM), demonstrating approximately 4.9-fold higher potency than the reference HDAC inhibitor vorinostat (SAHA), which showed an IC50 of 10,000 nM (10 µM) under identical assay conditions [1].
| Evidence Dimension | HDAC4 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.06 µM (2,060 nM) |
| Comparator Or Baseline | Vorinostat (SAHA): IC50 = 10 µM (10,000 nM) |
| Quantified Difference | 4.9-fold greater potency |
| Conditions | Fluorogenic assay measuring release of AMC; pre-incubation 15 min; trypsin + substrate addition; read after 60 min on SpectraMax microplate reader |
Why This Matters
This quantifiable potency advantage supports the selection of 2-(4-amino-1H-indol-1-yl)acetic acid as a starting point for developing HDAC4-selective probes, where lower compound concentrations may reduce off-target effects.
- [1] BindingDB. (n.d.). Affinity data for ligand CHEMBL5415232 (2-(4-amino-1H-indol-1-yl)acetic acid) against HDAC4; comparator SAHA data from same assay. Retrieved from http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=5&entryid=50020662 View Source
